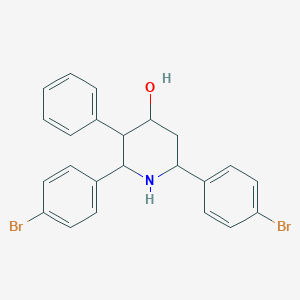

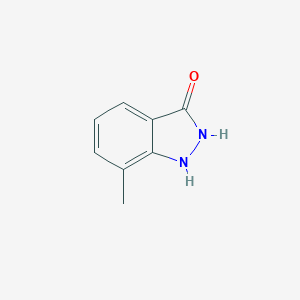

![molecular formula C12H15N3OS B037669 3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 120354-22-5](/img/structure/B37669.png)

3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives, including 3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, can be achieved through various methods. One notable approach involves a green synthetic strategy via a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, emphasizing step economy, reduced catalyst loading, and easy purification (Shi et al., 2018). Additionally, functionalized derivatives have been synthesized through reactions involving hydrazonoyl halides, showcasing the chemical versatility and potential for diversification of the core structure (Shawali et al., 2006).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine ring fused with additional cyclic structures. This configuration contributes to the compound's unique chemical behavior and interaction with biological targets. The detailed molecular geometry, including bond lengths, angles, and conformational preferences, can be elucidated through spectroscopic methods and X-ray crystallography, providing insights into the compound's reactivity and potential for molecular modifications (Rodríguez et al., 2007).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-one derivatives undergo a variety of chemical reactions, including alkylation, nitrosation, and cycloaddition, allowing for the introduction of various functional groups and structural motifs. These reactions are instrumental in tailoring the compound's physicochemical and biological properties for specific applications. For instance, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one derivatives demonstrate the feasibility of structural modifications to enhance activity or modulate chemical properties (Glidewell et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

The synthesis of the pyranopyrimidine core, including structures similar to 3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, is crucial in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. A review highlights the importance of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the use of various hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts, which play a significant role in the development of lead molecules with enhanced catalytic applications (Parmar, Vala, & Patel, 2023).

Biological and Pharmacological Activities

Pyrimidine derivatives, including 3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, display a range of pharmacological effects. These effects include activities as antioxidants, antibacterials, antivirals, antifungals, antituberculosis, and anti-inflammatory agents. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summarized, providing insights into their pharmacological potential and offering guidelines for the development of new pyrimidines as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021). Additionally, a review on the structure-activity relationships of pyrimidine derivatives further emphasizes the broad spectrum of biological activities exhibited by these compounds, including antimicrobial, anticancer, and anti-inflammatory activities (Natarajan et al., 2022).

Anticarcinogenicity and Toxicity

The anticarcinogenicity and toxicity of organotin(IV) complexes of certain acrylates and pyrimidine derivatives, among others, have been reviewed. The cytotoxic activity of these complexes is attributed to the stability of ligand–Sn bonds and the lipophilicity conferred by the number of carbon atoms in the organotin moiety. This review suggests the significant biological properties and remarkable cytotoxic activity of such complexes, emphasizing their potential in antitumor applications (Ali, Shahzadi, & Imtiaz-ud-Din., 2018).

Nutritional and Health Aspects

The role of heterocyclic amines, such as those related to pyrimidine derivatives, in human diet and health has been critically reviewed. While these compounds show mutagenic and carcinogenic properties in tests and animal studies, the levels found in the human diet are significantly lower. The review critically assesses the potential health hazard of these compounds in foods, noting the need for further research to confirm the influence of trace levels of such amines on human health (Stavric, 1994).

Eigenschaften

IUPAC Name |

4-amino-5-methyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-7-14-11-10(12(16)15(7)13)8-5-3-2-4-6-9(8)17-11/h2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBLDQMSOWQULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152812 | |

| Record name | BRN 5958851 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

120354-22-5 | |

| Record name | 3-Amino-3,5,6,7,8,9-hexahydro-2-methyl-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120354-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRN 5958851 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120354225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRN 5958851 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

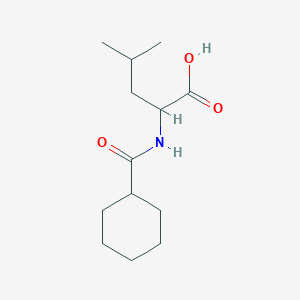

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

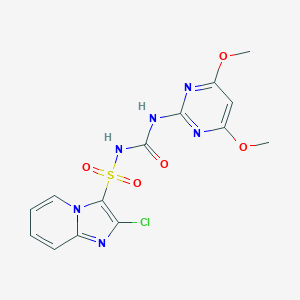

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)

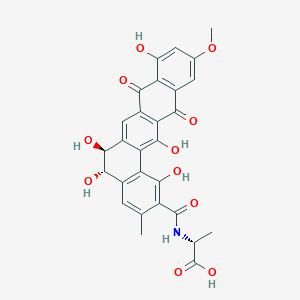

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)

![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)

![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)

![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)